molecular formula C15H18 B12604357 (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene CAS No. 651303-37-6

(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene

Cat. No.: B12604357
CAS No.: 651303-37-6
M. Wt: 198.30 g/mol
InChI Key: AXZPIEQBTYZHCB-UHFFFAOYSA-N
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Description

(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene is an organic compound characterized by a cyclopentadiene ring substituted with two ethyl groups at positions 2 and 3, and a benzene ring attached at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction between a diene and a dienophile under thermal conditions leads to the formation of the desired cyclopentadiene derivative. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and minimize by-products. The use of catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta-2,4-dien-1-ylbenzene: Lacks the ethyl groups at positions 2 and 3.

    2,3-Dimethylcyclopenta-2,4-dien-1-ylbenzene: Substituted with methyl groups instead of ethyl groups.

    Cyclopenta-2,4-dien-1-yltrimethylsilane: Contains a trimethylsilyl group instead of ethyl groups.

Uniqueness

(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties.

Properties

CAS No.

651303-37-6

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

(2,3-diethylcyclopenta-2,4-dien-1-yl)benzene

InChI

InChI=1S/C15H18/c1-3-12-10-11-15(14(12)4-2)13-8-6-5-7-9-13/h5-11,15H,3-4H2,1-2H3

InChI Key

AXZPIEQBTYZHCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(C=C1)C2=CC=CC=C2)CC

Origin of Product

United States

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